
(4-Propoxy-pyrimidin-2-YL)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propoxy-pyrimidin-2-YL)-hydrazine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-pyrimidin-2-YL)-hydrazine typically involves the reaction of a pyrimidine derivative with a hydrazine compound. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with propoxy hydrazine under controlled conditions.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: (4-Propoxy-pyrimidin-2-YL)-hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.
Biology: In biological research, this compound may be used to study enzyme interactions, cellular processes, and as a potential lead compound in drug discovery.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Propoxy-pyrimidin-2-YL)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
- (4-Methoxy-pyrimidin-2-YL)-hydrazine
- (4-Ethoxy-pyrimidin-2-YL)-hydrazine
- (4-Butoxy-pyrimidin-2-YL)-hydrazine
Comparison: (4-Propoxy-pyrimidin-2-YL)-hydrazine is unique due to its specific propoxy group, which may confer distinct chemical and biological properties compared to its methoxy, ethoxy, and butoxy analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
(4-propoxypyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C7H12N4O/c1-2-5-12-6-3-4-9-7(10-6)11-8/h3-4H,2,5,8H2,1H3,(H,9,10,11) |
Clé InChI |
CPNZZALUSHNLKW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13238583.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}furan-2-carbaldehyde](/img/structure/B13238589.png)
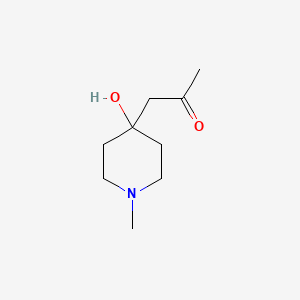
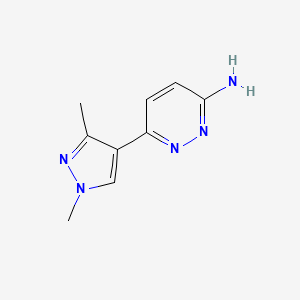
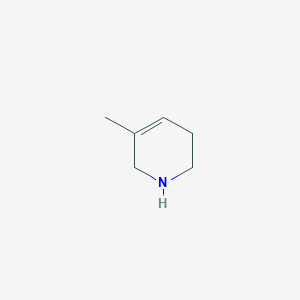
![tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13238607.png)
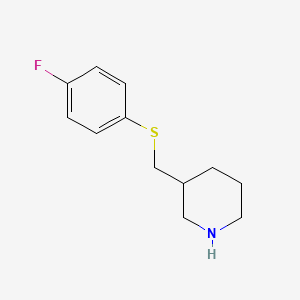
![4-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13238610.png)
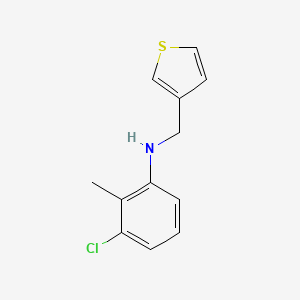
![2-{4-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13238638.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine](/img/structure/B13238646.png)

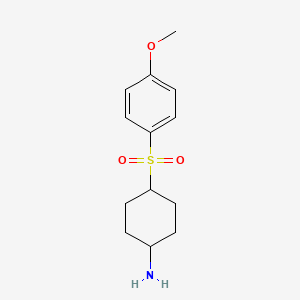
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
